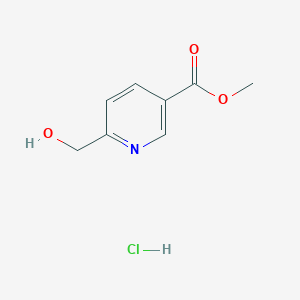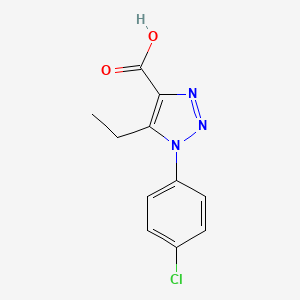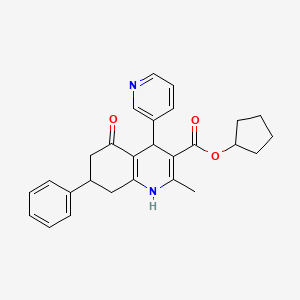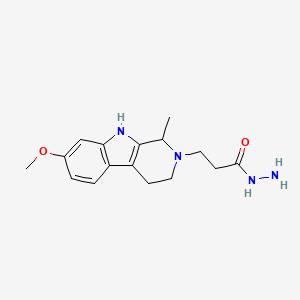
methyl 6-(hydroxymethyl)nicotinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(hydroxymethyl)nicotinate hydrochloride, also known as nicotinyl alcohol, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(hydroxymethyl)nicotinate hydrochloride has been extensively studied for its potential applications in various fields, including drug delivery, cancer therapy, and neuroprotection. In drug delivery, this compound has been used to enhance the permeability of drugs across the blood-brain barrier, which can improve the efficacy of drugs for treating neurological disorders. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for developing new anticancer drugs. In neuroprotection, this compound has been found to have antioxidant and anti-inflammatory properties, which can protect neurons from damage and prevent neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of methyl 6-(hydroxymethyl)nicotinate hydrochloride is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. This compound has been shown to activate the PI3K/Akt and ERK1/2 pathways, which are involved in cell survival and proliferation. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in cells and animals. In cells, this compound has been shown to increase the production of ATP, which is the main energy source for cells. It has also been found to increase the expression of various antioxidant enzymes, which can protect cells from oxidative stress. In animals, this compound has been found to improve cognitive function and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 6-(hydroxymethyl)nicotinate hydrochloride in lab experiments include its high yield synthesis method, its potential applications in various fields, and its well-studied mechanism of action. However, there are also some limitations to using this compound, including its potential toxicity at high doses and its limited solubility in water.
Zukünftige Richtungen
There are many future directions for research on methyl 6-(hydroxymethyl)nicotinate hydrochloride. Some potential areas of study include its potential applications in drug delivery, cancer therapy, and neuroprotection, as well as its potential toxicity and safety profile. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in cells. Overall, this compound is a promising compound with many potential applications in various fields, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of methyl 6-(hydroxymethyl)nicotinate hydrochloride involves the reaction of nicotinic acid with formaldehyde in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. This method has been widely used in the laboratory to produce the compound in high yields.
Eigenschaften
IUPAC Name |
methyl 6-(hydroxymethyl)pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)6-2-3-7(5-10)9-4-6;/h2-4,10H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIRKNCHCMXVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-4-(2,4-dimethoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4938510.png)

![4-anilino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4938522.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4938526.png)
![2-[benzyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]ethanol](/img/structure/B4938530.png)

![3-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B4938549.png)
![11-(2,4,5-trimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4938551.png)

![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B4938572.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B4938576.png)

![1-[3-(4-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4938592.png)
![[(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid](/img/structure/B4938604.png)
